2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol;hydrochloride
Overview
Description
2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butoxy group, a methylphenyl group, and a hydroxyethylamino group. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol;hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-butoxy-5-methylphenol with an appropriate alkyl halide to introduce the butoxy group. This is followed by the reaction with an amino alcohol to form the hydroxyethylamino group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-butoxy-5-methylphenyl)methylamino]ethanol
- 2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol
Uniqueness
2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(2-butoxy-5-methylphenyl)methyl-(2-hydroxyethyl)amino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.ClH/c1-3-4-11-20-16-6-5-14(2)12-15(16)13-17(7-9-18)8-10-19;/h5-6,12,18-19H,3-4,7-11,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKLEJAFJDBVTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)CN(CCO)CCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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